molecular formula C15H26N4O3 B1475694 Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 2097994-25-5

Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1475694
CAS No.: 2097994-25-5
M. Wt: 310.39 g/mol
InChI Key: CBMUYPNOIZTPTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H26N4O3 and its molecular weight is 310.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-5-6-12-17-13(22-18-12)10-9-19(8-7-11(10)16)14(20)21-15(2,3)4/h10-11H,5-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMUYPNOIZTPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS Number: 2097994-25-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological profiles, and specific biological activities based on available research findings.

PropertyValue
Molecular Formula C₁₅H₂₆N₄O₃
Molecular Weight 310.39 g/mol
CAS Number 2097994-25-5

Synthesis

The compound can be synthesized through various methods involving the reaction of tert-butyl piperidine derivatives with oxadiazole precursors. A notable synthetic route involves a one-pot reaction that enhances yield and reduces reaction time, similar to methods used for other piperidine derivatives .

Pharmacological Targets

This compound has been investigated for its activity against several biological targets:

  • GPR119 Agonism : Recent studies have highlighted the role of GPR119 as a target in the treatment of type 2 diabetes mellitus (T2DM). Compounds with similar structures have shown promising results in activating GPR119, leading to increased insulin secretion and improved glucose homeostasis .
  • Anticancer Activity : The oxadiazole moiety is known for its anticancer properties. Compounds containing oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Piperidine derivatives are often studied for their neuroprotective properties. Some studies suggest that related compounds can inhibit acetylcholinesterase, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • A study on piperazine derivatives indicated that modifications to the piperazine ring could enhance binding affinity to acetylcholinesterase, suggesting a potential pathway for developing neuroprotective agents .
  • Investigations into oxadiazole-containing compounds have revealed their ability to modulate various signaling pathways involved in inflammation and cancer progression, supporting their use as anti-inflammatory and anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.